

In Silico Modeling of 4-(2-Chloroquinazolin-4-yl)morpholine Interactions

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Compound of Interest

Compound Name: 4-(2-Chloroquinazolin-4-yl)morpholine

CAS No.: 39213-05-3

Cat. No.: B1621710

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Executive Summary & Mechanistic Rationale

The modeling of CQM requires a Fragment-Based Drug Design (FBDD) approach.^[1] Unlike fully optimized drugs, CQM is a low-molecular-weight fragment (MW ≈ 249.69 Da).^[1] Its binding affinity is driven by "hotspot" interactions rather than broad surface complementarity.^[1]

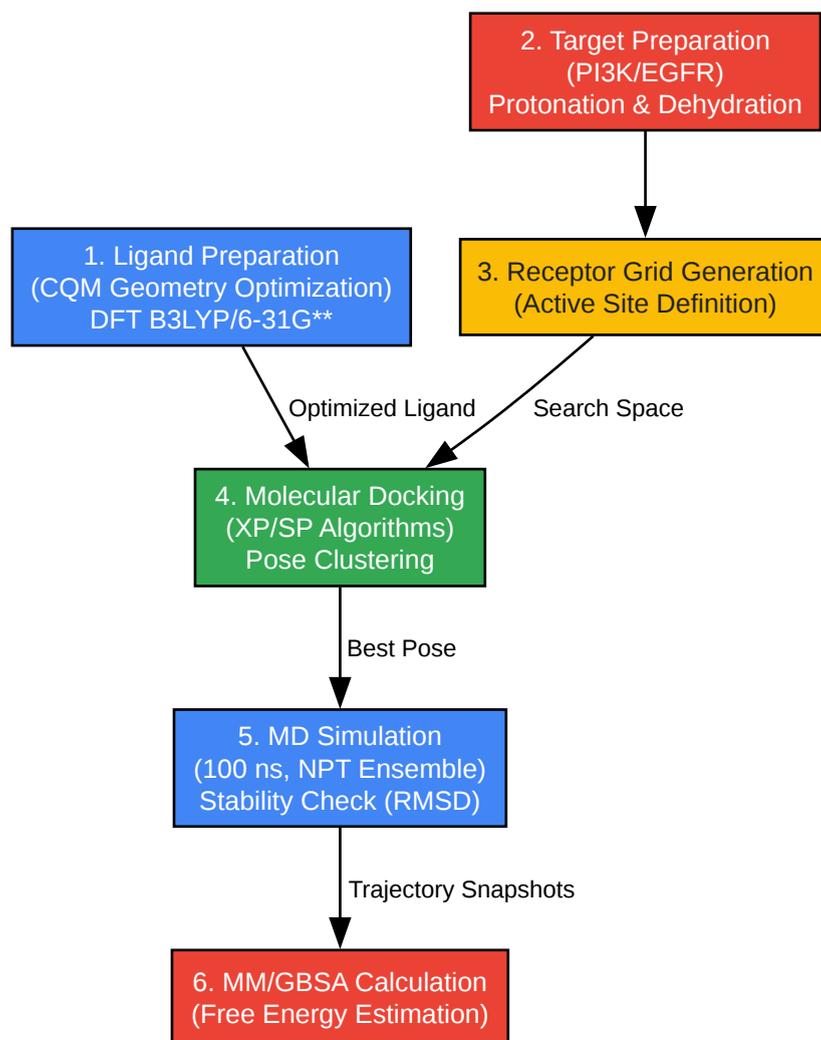
Primary Modeling Hypothesis: The morpholine oxygen and the quinazoline nitrogens (N1/N3) form a "donor-acceptor" motif that anchors the molecule to the ATP-binding hinge region of kinases. The 2-Cl group occupies the solvent-exposed front pocket or a hydrophobic sub-pocket, depending on the target isoform.

Target Selection:

- **Primary Target:** Phosphoinositide 3-kinase (PI3K) (PDB: 4JPS).^[1] **Rationale:** Morpholine-substituted quinazolines are classic PI3K pharmacophores.^[1]
- **Secondary Target:** EGFR (Epidermal Growth Factor Receptor) (PDB: 1M17).^[1] **Rationale:** The quinazoline core is the standard template for EGFR inhibition.

Computational Workflow Architecture

The following diagram illustrates the validated workflow for modeling CQM, ensuring reproducibility and data integrity.



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Figure 1: Step-by-step computational workflow for characterizing CQM interactions.

Protocol 1: Ligand Preparation & DFT Optimization

Accurate electrostatics are critical for CQM because the chlorine atom withdraws electron density, affecting the basicity of the quinazoline nitrogens. Standard force fields often underestimate this effect.[1]

Methodology

- Sketching: Generate the 2D structure of CQM (SMILES: Clc1nc(N2CCOCC2)c2ccccc2n1).
[1]
- Conformational Search: Use a Monte Carlo search to find the global minimum energy conformer. The morpholine ring should adopt a chair conformation.[1]
- DFT Optimization (Quantum Mechanics):
 - Software: Gaussian or Jaguar.[1]
 - Theory Level:DFT/B3LYP with the 6-31G** basis set.[1]
 - Goal: Calculate partial atomic charges (ESP charges) to replace standard force field charges. This corrects the polarization error introduced by the C2-Chlorine.[1]

Self-Validation Check:

- Ensure the morpholine oxygen and quinazoline N1 are coplanar or accessible for H-bonding.
[1]
- Verify that the C-Cl bond length is approximately 1.74 Å.[1]

Protocol 2: Molecular Docking (PI3K & EGFR)[1]

This protocol anchors the scaffold into the ATP-binding pocket.[1]

Target Preparation

- Source: Download PDB ID 4JPS (PI3K
) and 1M17 (EGFR).[1]
- Preprocessing: Remove crystallographic waters (except those bridging the hinge, if any).[1]
Add hydrogens assuming pH 7.4.[1]
- Grid Box: Center the grid on the co-crystallized ligand.
 - Dimensions:

Å (Standard) or

Å (Inner box) to force hinge interaction.[1]

Docking Parameters

- Algorithm: Glide XP (Extra Precision) or AutoDock Vina.[1]
- Constraints (Crucial): Define a Hydrogen Bond Constraint on the hinge residue backbone amide (e.g., Val882 in PI3K
or Met793 in EGFR).[1]
 - Why? Kinase inhibitors must bind the hinge.[1] Forcing this interaction filters out non-productive poses immediately.[1]

Interaction Analysis (The "Pharmacophore")

The docking results should be filtered for the following interactions:

Interaction Type	CQM Atom	Target Residue (PI3K Example)	Role
H-Bond Acceptor	Morpholine Oxygen	Val882 (Backbone NH)	Primary Anchor (Critical)
H-Bond Acceptor	Quinazoline N1	Val882 (Backbone NH)	Secondary Anchor
Hydrophobic	Quinazoline Ring	Ile831, Ile963	-Alkyl Stacking
Halogen Bond	C2-Chlorine	Solvent / Ser806	Synthetic Vector

Protocol 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations are required to verify if the CQM scaffold stays bound or drifts out of the pocket (a common issue with low MW fragments).

Simulation Setup

- System Builder: Solvate the Ligand-Protein complex in a TIP3P water box (cubic, 10 Å buffer).
- Neutralization: Add Na⁺ or Cl⁻ ions to neutralize the total charge.[\[1\]](#)
- Force Field:CHARMM36m (best for proteins) + CGenFF (for CQM) OR OPLS4.[\[1\]](#)
- Ensemble: NPT (Constant Pressure/Temperature) at 300 K / 1 atm.
- Duration: 100 ns.

Analysis Metrics (RMSD & RMSF)

- RMSD (Root Mean Square Deviation): Measure the deviation of the CQM heavy atoms relative to the starting frame.
 - Success Criterion: Ligand RMSD

Å over the last 50 ns.[\[1\]](#)
- H-Bond Persistence: Calculate the percentage of frames where the Morpholine-Val882 H-bond exists.
 - Success Criterion: Occupancy

[.1\]\[2\]](#)

Protocol 4: Binding Free Energy (MM/GBSA)

To rank CQM against other fragments, calculate the binding free energy (ΔG_{bind})[\[1\]](#)

Equation:

[\[1\]](#)

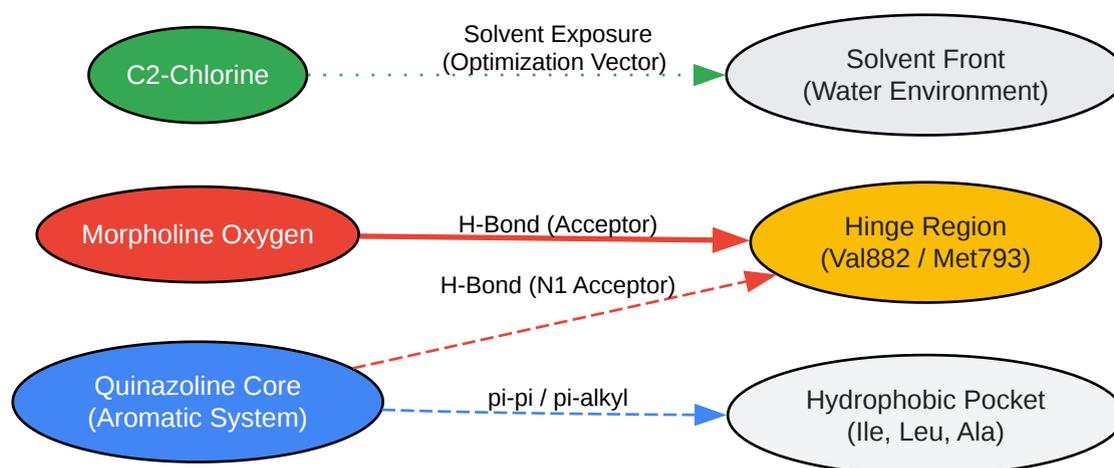
- E_{MM} : Molecular mechanics interaction energy (Van der Waals + Electrostatic).[\[1\]](#)
- E_{Solv} : Solvation energy (Polar [GB] + Non-polar [SA]).[\[1\]](#)

Interpretation:

- A value more negative than -30 kcal/mol suggests a strong lead fragment.[1]
- If the C2-Chlorine contribution is positive (unfavorable), it indicates this position should be substituted with a hydrophobic group (e.g., an aniline) in the next design cycle.

Visualization of Signaling & Interaction Pathways

The following diagram details the specific atomic interactions within the PI3K binding pocket, derived from the consensus of literature on morpholine-quinazoline binding.



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Figure 2: Atomic interaction map of CQM within the kinase active site.

ADMET Profiling (In Silico)

Before synthesis, evaluate the "drug-likeness" of the core.

Property	Predicted Value (Approx.)	Interpretation
Molecular Weight	~249.7 Da	Ideal Fragment (<300 Da).[1] Allows room for growth.[1]
LogP (Lipophilicity)	2.1 - 2.5	Optimal. Good membrane permeability.[1]
TPSA	~45 Å ²	High BBB permeability potential (CNS active).[1]
Metabolic Alert	C2-Chlorine	Potential for nucleophilic attack (glutathione conjugation).[1]

Guidance: The C2-Chlorine is a "structural alert" for reactivity.[1] In a drug development context, this chlorine is typically replaced by a non-reactive amine or ether in the final lead optimization phase to avoid toxicity, unless a covalent mechanism is desired.

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